![molecular formula C11H17N7O2 B14371686 Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pteridine ring system, which is a heterocyclic structure containing nitrogen atoms. The compound’s unique structure allows it to participate in various chemical reactions and makes it valuable in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- typically involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions . The resulting product is then hydrolyzed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring system, leading to the formation of reduced pteridines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pteridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which have different functional groups attached to the pteridine ring. These derivatives have unique properties and applications in scientific research.
Applications De Recherche Scientifique
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.
Biology: In biological research, the compound is used to study the function of pteridine-containing enzymes and their role in metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting pteridine-dependent enzymes. It is also used in the study of diseases related to pteridine metabolism.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- involves its interaction with specific molecular targets, such as enzymes containing pteridine cofactors. The compound can inhibit or activate these enzymes, affecting various metabolic pathways. The pteridine ring system allows the compound to bind to the active site of the enzyme, altering its activity and leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Methotrexate: A well-known antineoplastic agent used in cancer chemotherapy. It shares a similar pteridine ring system but has different functional groups attached to the ring.
Aminopterin: An amino derivative of folic acid, used in the past as an antineoplastic agent. It has a similar structure but different biological activity.
Folic Acid: A vitamin essential for DNA synthesis and repair. It has a similar pteridine ring system but different functional groups.
Uniqueness
Ethanol, 2,2’-[[(2,4-diamino-6-pteridinyl)methyl]imino]di- is unique due to its specific functional groups and the ability to participate in a wide range of chemical reactions. Its structure allows it to interact with various molecular targets, making it valuable in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H17N7O2 |
|---|---|
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
2-[(2,4-diaminopteridin-6-yl)methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H17N7O2/c12-9-8-10(17-11(13)16-9)14-5-7(15-8)6-18(1-3-19)2-4-20/h5,19-20H,1-4,6H2,(H4,12,13,14,16,17) |
Clé InChI |
YLIDWJFXTFXNIH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14371605.png)

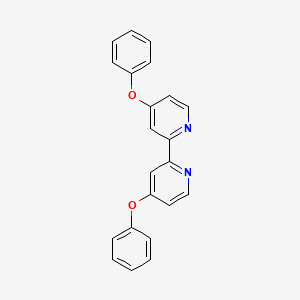
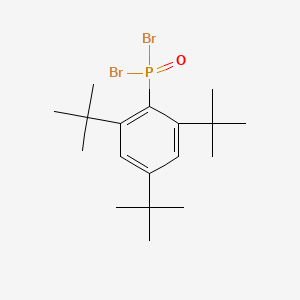
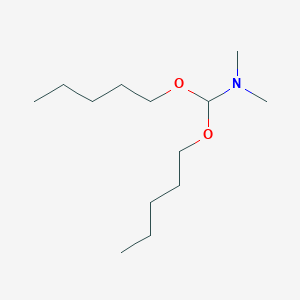
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)

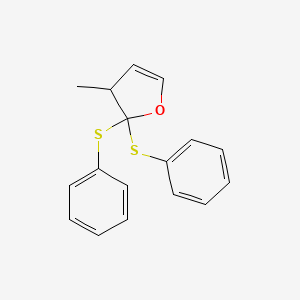
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
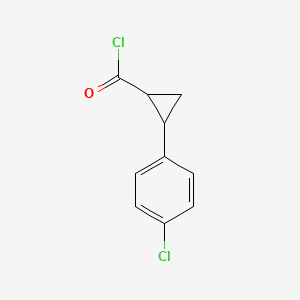
![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![N,N,N',N'-Tetramethyl-N''-[3-(trimethylsilyl)propyl]guanidine](/img/structure/B14371665.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14371669.png)
